molecular formula C10H11NO2 B1211215 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 41034-52-0

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1211215
CAS RN: 41034-52-0
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of THIQ-1-COOH and its derivatives incorporates traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have expanded these methodologies to include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of various THIQ-1-COOH derivatives, highlighting the compound's versatility and importance in organic synthesis (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure of THIQ-1-COOH derivatives has been examined through diverse synthetic routes, revealing the importance of the THIQ core in medicinal chemistry. These studies demonstrate how modifications to the THIQ structure can lead to various biological activities, making THIQ-1-COOH a versatile scaffold for drug development (Verschueren et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving THIQ-1-COOH are characterized by their diversity and the ability to introduce a wide range of functional groups. Decarboxylation, alkylation, and cycloaddition reactions are notable, allowing for the synthesis of complex structures from THIQ-1-COOH precursors. These reactions underscore the compound's utility in constructing biologically relevant molecules (Huber & Seebach, 1987).

Physical Properties Analysis

The physical properties of THIQ-1-COOH and its derivatives, such as solubility, melting point, and optical purity, are crucial for their application in drug synthesis and medicinal chemistry. Studies focusing on these properties help in understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications (Quintiliano & Silva, 2012).

Chemical Properties Analysis

The chemical properties of THIQ-1-COOH, including its reactivity, stability, and potential for functionalization, are integral to its application in creating novel therapeutic agents. Research in this area provides insights into how THIQ-1-COOH can be modified to produce compounds with desired biological activities (Wang & Mosberg, 1995).

Scientific Research Applications

1. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Application Summary: This compound is synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
  • Methods of Application: The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core .

2. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway

  • Application Summary: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives are being studied as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway .
  • Methods of Application: A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives were designed and evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction .
  • Results or Outcomes: Inhibitors with certain appendages situated at the 1-position of the new THIQ scaffold demonstrated improved activity .

3. Synthesis of Aryl-Substituted Derivatives

  • Application Summary: This compound is used in the synthesis of several new, aryl-substituted derivatives .
  • Methods of Application: The specific methods of application are not detailed in the summary, but typically involve organic synthesis techniques .
  • Results or Outcomes: The synthesis led to the creation of several new, aryl-substituted derivatives .

4. Chemoenzymatic Approach

  • Application Summary: This compound is used in a chemoenzymatic approach employing D-Amino Acid Oxidase .
  • Methods of Application: The specific methods of application are not detailed in the summary, but typically involve enzymatic reactions .
  • Results or Outcomes: The chemoenzymatic approach led to the creation of (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids .

5. Medicinal Chemistry Perspectives

  • Application Summary: 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application: The specific methods of application are not detailed in the summary, but typically involve the design and synthesis of novel biologically active derivatives .
  • Results or Outcomes: The results include the discovery of diverse biological activities against various infective pathogens and neurodegenerative disorders .

6. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Application Summary: This compound is synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
  • Methods of Application: The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

Future Directions

The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347435
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

CAS RN

41034-52-0
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41034-52-0
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Synthesis routes and methods I

Procedure details

A solution of 1-isoquinolinecarboxylic acid (1.67 g) in glacial acetic acid (25 mL) was hydrogenated at 60 p.s.i. over PtO2 (270 mg). When the reaction was complete, the mixture was filtered through diatomaceous earth (Celite), washing the solid pad with MeOH, and the filtrate was concentrated to dryness. The resultant white solid was triturated with cold water and filtered to provide the title compound (775 mg).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
270 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of isoquinoline-1-carboxylic acid (12.5, 0.072 mole) in 185 ml of glacial acetic acid was added 2 g of platinum oxide and the suspension was hydrogenated at room temperature under 60 psi hydrogen pressure in a Parr hydrogenation apparatus for 24 h. The reaction mixture was filtered though a filter pad (Celite) to remove the catalyst and the filtrate was evaporated to dryness in vacuo. The solid residue was triturated with water, filtered and dried to yield 8 g (63% yield) of DL-1,2,3,4-tetrahydroisoquinolin-1-carboxylic acid. FD-Mass spectrum 178 (MH+);
Quantity
0.072 mol
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
121
Citations
I Schuster, A Sztojkov-Ivanov, L Lazar… - Letters in Organic …, 2007 - ingentaconnect.com
The three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides and acids furnished 2- acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to …
Number of citations: 34 www.ingentaconnect.com
I Schuster, L Lazar, F Fülöp - Synthetic Communications®, 2010 - Taylor & Francis
The three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate furnished 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in …
Number of citations: 28 www.tandfonline.com
TA Paál, E Forró, A Liljeblad, LT Kanerva… - Tetrahedron: asymmetry, 2007 - Elsevier
A dynamic kinetic resolution method for the preparation of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (R)-2 was developed involving the CAL-B-catalyzed …
Number of citations: 50 www.sciencedirect.com
TA Paál, A Liljeblad, LT Kanerva, E Forró, F Fülöp - 2008 - Wiley Online Library
The first synthesis of both enantiomers of 6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic acid was accomplished through dynamic kinetic resolution in procedures based …
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
Number of citations: 9 onlinelibrary.wiley.com
M Chrzanowska, A Grajewska, MD Rozwadowska - Molecules, 2023 - mdpi.com
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis …
Number of citations: 7 www.mdpi.com
K Kurata, K Inoue, K Nishimura, N Hoshiya… - …, 2015 - thieme-connect.com
The synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively, in a three-step …
Number of citations: 10 www.thieme-connect.com
E Forró, R Megyesi, TA Paál, F Fülöp - Tetrahedron: Asymmetry, 2016 - Elsevier
Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ee >99%), useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its …
Number of citations: 12 www.sciencedirect.com
I Bułyszko, M Chrzanowska… - European Journal of …, 2015 - Wiley Online Library
The diastereoselective synthesis of (+)‐6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic acid (90 % ee) was accomplished by employing a combination of two synthetic …
EJ Tinley - 1977 - search.proquest.com
Following the publication of a report on the anodic oxidation of 6-hydroxy-7-methoxy-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acids a range of such compounds with differing alkyl …
Number of citations: 3 search.proquest.com

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